2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indene derivative and a piperidine derivative. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like dimethylformamide, under reflux conditions.
Attachment of the Ethanone Group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction. This involves the use of an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction.
Introduction of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperazine group is attached to the ethanone intermediate. This step may require the use of a polar aprotic solvent, such as acetonitrile, and a mild base, like triethylamine, to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base, such as potassium carbonate.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, particularly those involved in the regulation of mood and cognition. The compound may also influence intracellular signaling pathways, leading to changes in gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)propanone
- 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-ethylpiperazin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(2,3-Dihydrospiro[indene-1,4’-piperidin]-3-yl)-1-(4-methylpiperazin-1-yl)ethanone exhibits unique pharmacological properties due to the specific arrangement of its functional groups. This unique structure allows for selective interaction with certain neurotransmitter receptors, making it a promising candidate for drug development.
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-22-10-12-23(13-11-22)19(24)14-16-15-20(6-8-21-9-7-20)18-5-3-2-4-17(16)18/h2-5,16,21H,6-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAZXZBTUBLAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2CC3(CCNCC3)C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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